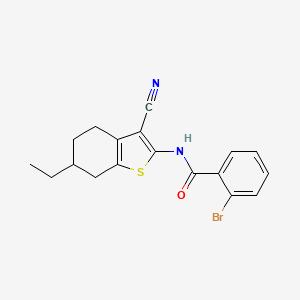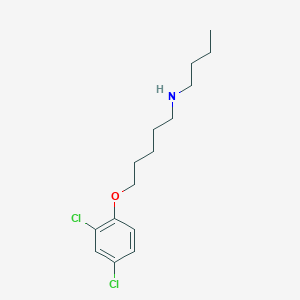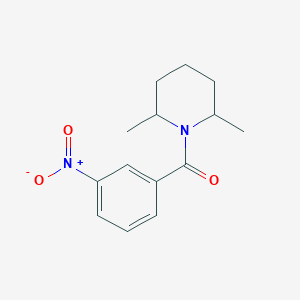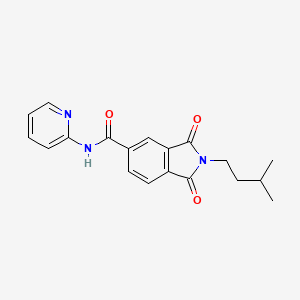
N-(3-cyanophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors and has shown promising results in the treatment of various autoimmune diseases and inflammatory disorders.
Mécanisme D'action
N-(3-cyanophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a selective inhibitor of JAK enzymes, particularly JAK3 and to a lesser extent JAK1. JAK enzymes are involved in the signaling pathways of cytokines and growth factors that play a crucial role in the immune response. By inhibiting JAK enzymes, N-(3-cyanophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide can prevent the activation of immune cells and reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), and prevent the activation of immune cells, such as T cells and B cells. This leads to a reduction in inflammation and tissue damage in various autoimmune diseases and inflammatory disorders. N-(3-cyanophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been shown to improve clinical symptoms and disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyanophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has several advantages for lab experiments, including its selectivity for JAK3 and JAK1, its ability to reduce the production of pro-inflammatory cytokines, and its potential therapeutic applications in various autoimmune diseases and inflammatory disorders. However, N-(3-cyanophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide also has some limitations, including its potential side effects, such as increased risk of infection and malignancy, and its limited efficacy in some patients.
Orientations Futures
There are several future directions for the research and development of N-(3-cyanophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, including:
1. Further studies to determine the optimal dosage and duration of treatment for various autoimmune diseases and inflammatory disorders.
2. Development of novel JAK inhibitors with improved selectivity and efficacy.
3. Investigation of the potential of N-(3-cyanophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in the treatment of other diseases, such as cancer and viral infections.
4. Studies to determine the long-term safety and efficacy of N-(3-cyanophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in patients with autoimmune diseases and inflammatory disorders.
5. Development of combination therapies with N-(3-cyanophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide and other drugs for the treatment of autoimmune diseases and inflammatory disorders.
In conclusion, N-(3-cyanophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a promising compound that has shown potential therapeutic applications in various autoimmune diseases and inflammatory disorders. Its selectivity for JAK3 and JAK1, its ability to reduce the production of pro-inflammatory cytokines, and its potential for combination therapies make it an attractive candidate for further research and development. However, further studies are needed to determine its optimal dosage and duration of treatment, its long-term safety and efficacy, and its potential for the treatment of other diseases.
Méthodes De Synthèse
N-(3-cyanophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 3-cyanophenylboronic acid with 4-chloro-2-nitrobenzenesulfonamide, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with piperidine-2,6-dione to form the final product.
Applications De Recherche Scientifique
N-(3-cyanophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its therapeutic potential in various autoimmune diseases and inflammatory disorders, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to inhibit the activity of JAK enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors involved in the immune response. By inhibiting JAK enzymes, N-(3-cyanophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a reduction in inflammation and tissue damage.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c19-13-14-4-3-5-15(12-14)20-25(23,24)17-9-7-16(8-10-17)21-11-2-1-6-18(21)22/h3-5,7-10,12,20H,1-2,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSDFWASXVQOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-phenylacetamide)](/img/structure/B5135379.png)

![4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5135384.png)
![N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5135392.png)
![4,4-dimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5135400.png)




![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5135444.png)
![isopropyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5135446.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5135450.png)
![6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5135463.png)